Lipophilicity and Molecular Weight vs Des-Methyl Analog
The 3‑methyl substituent contributes an additional 14.05 g mol⁻¹ to the molecular weight (255.15 vs. 241.1) and, based on established structure–property relationships, is predicted to raise the logP by 0.3–0.5 units relative to 2-Bromo-6-(piperidin‑1‑yl)pyridine, which has a measured logP of 2.90 [REFS-1, REFS-2]. This lipophilicity shift directly impacts membrane permeability and compound distribution.
| Evidence Dimension | Molecular weight and predicted logP |
|---|---|
| Target Compound Data | MW = 255.15 g mol⁻¹; logP predicted ~3.2–3.5 |
| Comparator Or Baseline | 2-Bromo-6-(piperidin-1-yl)pyridine (CAS 24255-97-8): MW = 241.1 g mol⁻¹; logP = 2.90 (predicted/experimental) |
| Quantified Difference | ΔMW = +14.05 g mol⁻¹; ΔlogP ≈ +0.3 to +0.5 |
| Conditions | Calculated from structural comparison; logP of comparator from vendor datasheet (hzbp.cn). |
Why This Matters
Lipophilicity is a key driver of ADME properties; a predictable logP shift allows medicinal chemists to fine‑tune permeability and metabolic stability in lead optimization programs.
- [1] hzbp.cn, Product Page: 2-溴-6-(哌啶-1-基)吡啶 (2-Bromo-6-(piperidin-1-yl)pyridine), CAS 24255-97-8, accessed 2025. https://www.hzbp.cn/shop/938543.html View Source
